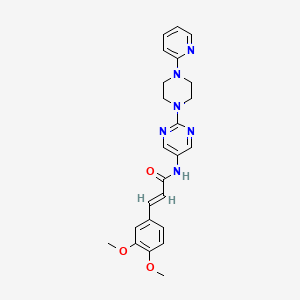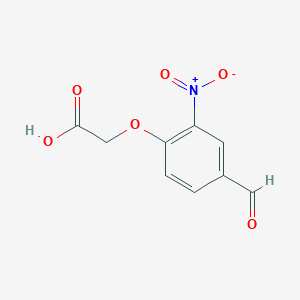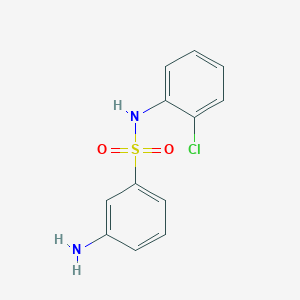
methyl (2z,4e)-5-sulfopenta-2,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2z,4e)-5-sulfopenta-2,4-dienoate is a compound characterized by its unique structure, which includes a sulfopenta-dienoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis involving ketene dithioacetal and aromatic ketone compounds. The reaction typically uses sodium hydroxide as a base in dimethyl sulfoxide (DMSO) as the solvent. The process involves a cascade reaction that includes the addition of ketene dithioacetal to the ketone compound, elimination of a methylthiolate anion, intramolecular cyclization, and ring-opening reaction by readdition of the methylthiolate anion .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl (2z,4e)-5-sulfopenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into sulfides.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfo group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl (2z,4e)-5-sulfopenta-2,4-dienoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of biologically active compounds and functional materials.
Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of methyl (2z,4e)-5-sulfopenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound can undergo pericyclic reactions, such as electrocyclic ring-opening and ring-closing, which are influenced by the orbital symmetry of the highest-occupied molecular orbital (HOMO) under thermal or photochemical conditions . These reactions can lead to the formation of new sigma bonds and the rearrangement of the molecular structure, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Methyl (2z,4e)-5-sulfopenta-2,4-dienoate can be compared with other similar compounds, such as:
Methyl (2z,4e)-2,4-dienamides: These compounds share a similar dienamide moiety and exhibit similar biological activities, including antibacterial and anticancer properties.
Methyl (2z,4e,6z)-2,4,6-decatrienoate: This compound has a similar conjugated diene structure and is used as an aggregation pheromone.
Methyl 3,5-dimethyl-2,4-heptadienoate: This compound is used as a model for studying the geometry and reactivity of conjugated dienes.
The uniqueness of this compound lies in its sulfo group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl (2Z,4E)-5-fluorosulfonylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO4S/c1-11-6(8)4-2-3-5-12(7,9)10/h2-5H,1H3/b4-2-,5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFTQGQPVZCHJOF-VOERYJCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC=CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C\C=C\S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2565027.png)


![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2565030.png)
![3-(3-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2565033.png)
![N-cyclopropyl-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B2565034.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(3-fluorophenyl)methanesulfonamide](/img/structure/B2565037.png)
![[3-(1H-imidazol-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B2565038.png)
![5-[(4-Butylphenyl)sulfamoyl]-2-chlorobenzoic acid](/img/structure/B2565040.png)




